Sodium 4-aminobenzoate, also known as sodium para-aminobenzoate, is the sodium salt of 4-aminobenzoic acid. It has the molecular formula and a molecular weight of approximately 159.12 g/mol. This compound appears as a white crystalline powder that is soluble in water. Sodium 4-aminobenzoate is primarily recognized for its role in various biological processes and its applications in pharmaceuticals and cosmetics.
These reactions highlight its versatility as a building block for synthesizing various chemical compounds.
Sodium 4-aminobenzoate exhibits several biological activities:
Sodium 4-aminobenzoate can be synthesized through various methods:
These methods are efficient and yield high purity products suitable for industrial applications.
Sodium 4-aminobenzoate finds utility in multiple fields:
Research indicates that sodium 4-aminobenzoate can interact with various biological systems:
These interactions underline the importance of understanding its pharmacodynamics and pharmacokinetics.
Sodium 4-aminobenzoate shares structural similarities with several compounds, which include:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| Para-Aminobenzoic Acid | Parent compound | Acts as an intermediate for folate synthesis |
| Benzocaine | Ester derivative | Used as a local anesthetic |
| Sulfanilamide | Sulfonamide derivative | Antibacterial properties through folate inhibition |
| Methylparaben | Ester derivative | Commonly used as a preservative |
Sodium 4-aminobenzoate's unique feature lies in its dual role as both a precursor for folate synthesis and its historical application in sunscreens, which distinguishes it from other similar compounds that primarily serve singular functions.
| Wavenumber (cm⁻¹) | Relative intensity | Vibrational mode | Structural assignment | Selected references |
|---|---|---|---|---|
| 3429 – 3354 | medium | νas and νs N–H | Primary amino stretching (–NH₂) | [1] [2] |
| 3223 – 3000 | broad | ν O–H···O and N–H···O | Hydrogen-bonded N–H/O–H network in hydrated crystals | [3] [2] |
| 3045 / 3012 | weak | ν C–H (aromatic) | Benzene-ring C–H stretching | [3] |
| 1519 ± 2 | strong | ν_as COO⁻ | Asymmetric stretching of carboxylate anion | [1] [3] [2] |
| 1398 ± 3 | strong | ν_s COO⁻ | Symmetric stretching of carboxylate anion | [1] [3] [2] |
| 1175 – 1170 | medium | ν C–N (aromatic amine) | In-plane C–N stretching | [1] |
| 1061 | medium | Ring-breathing (ν_1) | Benzene breathing mode, confirms para-substitution | [1] |
| 855 | weak | δ COO⁻ (out-of-plane bend) | Indicator of monodentate vs bidentate coordination | [4] |
Key findings
| Raman shift (cm⁻¹) | Assignment | Diagnostic value | Phase specificity | Selected references |
|---|---|---|---|---|
| 1373 | ν_as COO⁻ coupled with ring stretch | Distinguishes deprotonated anion from neutral acid (acid gives 1382 cm⁻¹) | All sodium phases | [4] |
| 1253 | ν C–N stretch | Sensitive to amino hydrogen bonding; down-shifted by ~26 cm⁻¹ on metal binding | Surface-adsorbed species | [4] |
| 1065–1030 | ν ring breathing | Para-substitution fingerprint | All phases | [4] [5] |
| 855 | δ COO⁻ out-of-plane | Complements 1373 cm⁻¹ to confirm monodentate carboxylate | All sodium phases | [4] |
| 74, 86, 134 (low-frequency lattice modes) | Collective motions | Markers that separate the pressure-induced δ-polymorph from α- and β-forms | High-pressure δ-form | [6] |
Research highlights
| Proton position (see inset) | Chemical shift in deuterium oxide, 298 K (ppm) | Multiplicity / J (Hz) | Solvent-pH influence | References |
|---|---|---|---|---|
| H-2 / H-6 (ortho to –NH₂) | 7.72 ± 0.01 | doublet, J ≈ 8.5 | Up-field by ~0.05 ppm on raising pD 7 → 9, reflecting stronger electron donation from deprotonated amine | [7] [8] |
| H-3 / H-5 (meta) | 6.82 ± 0.01 | doublet, J ≈ 8.5 | Slight down-field drift (≤ 0.03 ppm) with increasing ionic strength | [7] [8] |
| Exchangeable –NH₂ | broad singlet, unresolved | rapidly exchanged | Disappears after D₂O shake; confirms labile character [9] | [9] |
Correlation chart
A linear relationship (R² = 0.997) is observed between the ortho-proton chemical shift and solution pD in the 6 – 10 range (Δδ/ΔpD ≈ –0.011 ppm), enabling non-invasive pH monitoring in buffered formulations of the sodium salt [8].
| Carbon atom | δ ¹³C in deuterium oxide, 298 K (ppm) | Key observation | References |
|---|---|---|---|
| C-1 (carboxylate carbonyl) | 178.5 | Down-field relative to neutral acid (δ ≈ 175), consistent with charge delocalisation in COO⁻ | [7] [10] |
| C-4 (ipso bearing –NH₂) | 152.5 | Electron-donating amine maintains high shielding; minimal solvent dependence | [7] |
| C-2 / C-6 (ortho) | 133.6 | Equivalent by symmetry; respond to substituent effects | [7] |
| C-3 / C-5 (meta) | 117.9 | Most shielded aromatic positions; correlate with proton shifts | [7] |
| Quaternary sodium counter-ion | not observed | Diamagnetic ion gives no direct carbon signal | — |
Interpretation
The 3.0 ppm down-field shift of the carboxylate carbon relative to free 4-aminobenzoic acid confirms full ionisation, whereas the near-invariance of ring carbons demonstrates that sodium coordination is localised on the carboxylate group and does not perturb aromatic conjugation [7] [10].